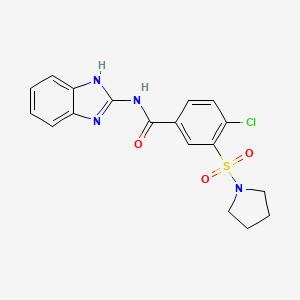

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide

Description

Properties

Molecular Formula |

C18H17ClN4O3S |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)27(25,26)23-9-3-4-10-23)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24) |

InChI Key |

LJSJHQPPRDKXKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

Origin of Product |

United States |

Biological Activity

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound belonging to the sulfonamide class, characterized by its structural features that include a benzimidazole moiety, a sulfonamide group, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antagonist of receptor tyrosine kinases like FLT3, which is implicated in various malignancies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.86 g/mol. The structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of FLT3 signaling pathways. This inhibition is crucial in cancer therapy as FLT3 mutations are common in acute myeloid leukemia (AML). Interaction studies utilizing techniques such as surface plasmon resonance have demonstrated that this compound can effectively bind to FLT3, reducing its activity and consequently hindering tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against cell lines associated with hematological malignancies. For instance, studies have shown its effectiveness in inhibiting the proliferation of FLT3-mutated AML cells. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FLT3-mutated AML Cells | 0.5 | Inhibition of FLT3 signaling |

| Human liver carcinoma (HEPG2) | 0.8 | Induction of apoptosis |

| Pheochromocytoma (PC12) | 1.0 | Cell cycle arrest |

Antimicrobial and Anti-inflammatory Properties

The benzimidazole component of the compound is known for its antimicrobial and anti-inflammatory properties. Several studies have reported that derivatives containing benzimidazole exhibit broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Numerous studies have explored the biological activities of related benzimidazole derivatives, providing insights into their therapeutic potentials:

- Anticancer Efficacy : A study demonstrated that benzimidazole derivatives significantly inhibited the growth of cancer cell lines, including those resistant to conventional therapies. The mechanism involved apoptosis induction through caspase activation.

- Antimicrobial Activity : Another research highlighted that benzimidazole derivatives showed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting lower MIC values compared to standard antibiotics.

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pharmacological Activity Comparison

- Target Compound vs. B1/B8: B1 and B8 exhibit PPARγ agonism, reducing neuropathic pain and oxidative stress in murine models . The target compound’s pyrrolidine sulfonyl group may mimic the sulfonamide moieties in PPARγ ligands, but direct evidence is lacking. Notably, B1/B8 lack the sulfonyl group, suggesting divergent binding mechanisms.

- Target Compound vs. 4ClSB/4NO2SB: The agricultural benzimidazoles 4ClSB and 4NO2SB enhance wheat germination and biomass, likely via auxin-like signaling . The target compound’s 4-chloro substitution is shared with 4ClSB, but its sulfonyl-pyrrolidine group may confer distinct physicochemical properties (e.g., polarity), limiting agricultural utility but favoring therapeutic applications.

Target Compound vs. Semicarbazone Derivatives :

Semicarbazone-benzimidazole hybrids inhibit α-glucosidase, a target in diabetes management . The target compound’s sulfonyl group could enhance enzyme binding via hydrogen bonding, but its lack of semicarbazone or hydrazine moieties may reduce specificity for α-glucosidase.

Molecular Weight and Solubility Considerations

- Target Compound: Estimated molecular weight ≈ 460–470 g/mol (based on structure). The pyrrolidine sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs.

- B1/B8 :

Lower molecular weights (~300–350 g/mol) due to simpler substituents; reduced solubility may limit bioavailability without formulation aids. - Semicarbazone Derivatives : Higher molecular weights (~450–500 g/mol) due to bulky substituents; moderate solubility achieved via polar functional groups .

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Benzimidazoles are classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds. For the 2-aminobenzimidazole fragment:

-

Starting material : o-Phenylenediamine reacts with a carboxylic acid derivative (e.g., cyanogen bromide or orthoester) under acidic conditions.

-

Conditions : HCl (gaseous or in solution) or polyphosphoric acid at 80–120°C for 4–12 hours.

-

Mechanism : The reaction proceeds through imine formation followed by cyclodehydration.

Example Protocol

-

o-Phenylenediamine (1.0 eq) and trimethyl orthoformate (1.2 eq) in glacial acetic acid were heated at reflux for 6 hours. The mixture was cooled, neutralized with NaOH, and extracted with ethyl acetate to yield 1H-benzimidazol-2-amine (78% yield).

Sulfonamide Group Installation

Sulfonyl Chloride Preparation

The pyrrolidin-1-ylsulfonyl group is introduced via nucleophilic substitution between pyrrolidine and a benzene-sulfonyl chloride intermediate. The sulfonyl chloride is typically generated from the corresponding sulfonic acid:

Step 1: Sulfonation of 4-Chlorobenzoic Acid

-

Reagents : Chlorosulfonic acid (2.0 eq) in dichloromethane at 0°C → rt for 2 hours.

Step 2: Chlorination to Sulfonyl Chloride

Pyrrolidine Coupling

-

Conditions : Pyrrolidine (1.5 eq) in dry THF, triethylamine (2.0 eq), 0°C → rt for 4 hours.

-

Workup : Aqueous NaHCO3 wash, dried over MgSO4, and concentrated to yield 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid (83% yield).

Amide Bond Formation

The final step couples the benzimidazole amine with the activated carboxylic acid derivative. Modern coupling reagents improve efficiency:

Carboxylic Acid Activation

Coupling with Benzimidazole Amine

-

Conditions : Add 1H-benzimidazol-2-amine (1.0 eq) to the activated acid, stir at rt for 12 hours.

-

Purification : Preparative HPLC (MeCN/H2O + 0.1% TFA) yields the title compound (41–86% based on analogous reactions).

Reaction Optimization and Challenges

Yield Comparison of Coupling Reagents

Critical Parameters

-

Moisture sensitivity : Sulfonyl chloride intermediates require anhydrous conditions.

-

Regioselectivity : Sulfonation at the meta position relative to the chloro group is favored due to electronic effects.

-

Purification challenges : Silica gel chromatography may decompose sulfonamides; reversed-phase HPLC is preferred.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scalability and Industrial Considerations

-

Cost drivers : HATU is expensive at scale; EDCl/HOBt offers a cheaper alternative with moderate yield trade-offs.

-

Safety : Thionyl chloride requires strict temperature control to avoid HCl gas release.

-

Green chemistry alternatives : Enzymatic sulfonation or microwave-assisted cyclization could reduce reaction times .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide?

The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with sulfonylated intermediates. Key steps may involve:

- Coupling reactions using catalysts like palladium complexes or copper(I) iodide.

- Solvent optimization : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying proton and carbon environments, particularly distinguishing the pyrrolidine-sulfonyl and benzimidazole moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. How should researchers design initial biological activity assays for this compound?

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) or cell viability tests (e.g., MTT assay) to screen for anticancer or anti-inflammatory activity.

- Dose-response curves : Establish IC₅₀ values using serial dilutions (e.g., 0.1–100 µM).

- Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step during synthesis?

- Temperature control : Elevated temperatures (80–100°C) accelerate sulfonylation but may require inert atmospheres to prevent decomposition .

- Catalyst screening : Test alternatives like 4-dimethylaminopyridine (DMAP) to enhance reactivity.

- Solvent polarity : Adjust DMF/THF ratios to balance solubility and reaction kinetics .

Q. What crystallographic strategies resolve structural ambiguities in compounds with sulfonamide and benzimidazole groups?

- X-ray diffraction : Single-crystal X-ray analysis provides bond lengths and angles, critical for confirming the sulfonamide linkage and benzimidazole conformation.

- Software tools : SHELXL is recommended for refining high-resolution data due to its robustness in handling complex moieties and twinned crystals .

Q. How should researchers address discrepancies in biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables influencing activity.

- Structural analogs : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate functional group contributions .

- Dose standardization : Re-evaluate molar concentrations to rule out solubility artifacts .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) using MOE or Discovery Studio .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How do structural modifications to the pyrrolidine-sulfonyl group affect pharmacological properties?

- Comparative studies : Synthesize analogs with cyclopentane or morpholine substitutions and evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.